Bienvenue dans la boutique en ligne BenchChem!

3-(Butyryloxy)cholest-5-ene

Liquid crystals Cholesteric mesophase Differential scanning calorimetry

3-(Butyryloxy)cholest-5-ene (CAS 137036-79-4), also widely referenced as cholesteryl butyrate (CAS 521-13-1) or cholest-5-en-3β-ol butyrate, is a cholesterol ester formed by esterification of cholesterol with butyric acid (C4:0) at the 3β-position. With a molecular formula of C₃₁H₅₂O₂ and molecular weight of 456.74 g/mol, this compound belongs to the homologous series of cholesteryl esters of saturated aliphatic acids.

Molecular Formula C31H52O2
Molecular Weight 456.7 g/mol
CAS No. 137036-79-4
Cat. No. B14280588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Butyryloxy)cholest-5-ene
CAS137036-79-4
Molecular FormulaC31H52O2
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22-,24?,25+,26-,27+,28+,30+,31-/m1/s1
InChIKeyCKDZWMVGDHGMFR-NRDBOTLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Butyryloxy)cholest-5-ene (CAS 137036-79-4): A Cholesteryl Butyrate Ester for Lipid-Based Prodrug and Liquid Crystal Research


3-(Butyryloxy)cholest-5-ene (CAS 137036-79-4), also widely referenced as cholesteryl butyrate (CAS 521-13-1) or cholest-5-en-3β-ol butyrate, is a cholesterol ester formed by esterification of cholesterol with butyric acid (C4:0) at the 3β-position [1]. With a molecular formula of C₃₁H₅₂O₂ and molecular weight of 456.74 g/mol, this compound belongs to the homologous series of cholesteryl esters of saturated aliphatic acids [2]. Its defining structural feature—the four-carbon butyryloxy chain—places it at a critical functional boundary within the series: it is the shortest-chain saturated cholesteryl ester that reliably exhibits a cholesteric liquid crystalline mesophase in the pure state [3], and simultaneously serves as a lipophilic prodrug of butyric acid with demonstrated antiproliferative and anti-inflammatory activities when formulated as solid lipid nanoparticles (SLNs) [4].

Why Cholesteryl Acetate, Propionate, or Free Sodium Butyrate Cannot Substitute for 3-(Butyryloxy)cholest-5-ene


Within the homologous series of cholesteryl esters, chain length dictates both mesomorphic competence and prodrug release kinetics. Cholesteryl acetate (C2) and formate (C1) are unable to form a cholesteric mesophase in the pure state; only the propionate (C3) and higher esters—including the butyrate (C4)—exhibit this property [1]. Conversely, free sodium butyrate, while pharmacologically active as an HDAC inhibitor, suffers from a plasma half-life of approximately 5 minutes, severely limiting its clinical utility [2]. The butyrate ester in 3-(butyryloxy)cholest-5-ene functions simultaneously as a mesogenic group enabling liquid crystalline applications and as a lipophilic pro-moiety enabling sustained intracellular butyrate release from SLN formulations. These dual functional requirements are not jointly satisfied by any shorter- or longer-chain analog, making direct substitution technically invalid across both materials science and drug delivery use cases [3].

3-(Butyryloxy)cholest-5-ene: Quantitative Comparator Evidence for Scientific Procurement Decisions


Cholesteric Mesophase Competence: Butyrate (C4) vs. Formate (C1) and Acetate (C2)

Differential scanning calorimetry (DSC) evaluation of fourteen saturated aliphatic cholesteryl esters established that the lowest molecular weight ester to exhibit mesophase behavior in the pure state is the propionate (C3). Cholesteryl formate (C1) and cholesteryl acetate (C2) do not display a genuine mesophase; only supercooled, impure samples may show apparent mesophase transitions [1]. Cholesteryl butyrate (C4), in contrast, reliably exhibits a single cholesteric mesophase, confirmed by DSC, X-ray powder diffractometry, and positron annihilation spectroscopy [2]. This threshold property places the butyrate ester at the functional boundary for liquid crystal applications within the homologous series.

Liquid crystals Cholesteric mesophase Differential scanning calorimetry Thermotropic behavior

Antiproliferative Potency of Cholesteryl Butyrate SLN vs. Sodium Butyrate: ~6-Fold Lower IC₉₀

In a head-to-head comparison on NIH-H460 non-small-cell lung carcinoma cells, cholesteryl butyrate solid lipid nanospheres (chol-but SLN) achieved 90% inhibition of cell growth (IC₉₀) at 0.19 mM, whereas free sodium butyrate required a 1.2 mM concentration to produce comparable inhibition—a greater than 6-fold difference in effective concentration [1]. In a separate factorial design study, the optimal chol-but SLN formulation produced complete growth inhibition at 0.125 mM, while sodium butyrate at the identical concentration achieved only 38% inhibition [2]. These data demonstrate that the esterified, nanoparticle-formulated prodrug substantially outperforms the free acid salt in cellular antiproliferative activity.

Cancer Drug delivery Solid lipid nanoparticles Butyrate prodrug

Anti-Adhesive Activity on Neutrophils: Cholesteryl Butyrate SLN vs. Sodium Butyrate

In a direct comparative study, both cholesteryl butyrate SLN (chol-but SLN) and sodium butyrate were coincubated with human polymorphonuclear neutrophils (PMNs) and human umbilical vein endothelial cells (HUVEC) across a concentration–response range of 10⁻⁸–10⁻⁵ M. Chol-but SLN were more active than sodium butyrate in all tests. Critically, chol-but SLN inhibited FMLP-induced adhesion of PMNs to FCS-coated plastic wells (demonstrating a direct effect on PMNs), while sodium butyrate had little effect under identical conditions [1]. Chol-but SLN also inhibited O₂⁻· production and myeloperoxidase release by FMLP-stimulated PMNs in a dose-dependent manner, again more active than sodium butyrate [1]. This dual activity—on both endothelial cells and neutrophils—is not replicated by the free butyrate salt.

Inflammation Neutrophil adhesion HUVEC Drug delivery Ulcerative colitis

Gas Chromatographic Stationary Phase Selectivity: Cholesteryl Butyrate vs. Nematic and Smectic Mesophases

High-performance glass capillary columns employing cholesteryl butyrate as the stationary phase were evaluated across cholesteric, crystalline, isotropic, and supercooled temperature ranges for the separation of isomeric alkylbenzenes and n-alkenes. The cholesteric modification of cholesteryl butyrate exhibited greater selectivity for trans-cis-isomeric n-alkenes compared to nematic mesophases, smectic mesophases, or common (non-liquid crystalline) stationary phases [1]. Structure-retention correlations, retention indices, dI/dT values, and homomorphy factors were systematically characterized, providing a quantitative framework for analytical method selection [1].

Gas chromatography Stationary phase Isomer separation Cholesteric mesophase Analytical chemistry

GC Retention Indices for Analytical Identification: Standardized NIST Reference Data

NIST-standardized gas chromatographic retention indices for 3-(butyryloxy)cholest-5-ene have been determined on two non-polar stationary phases: OV-101 (I = 3391) and SE-30 (I = 3361), both measured under temperature-programmed conditions (1 K/min from 180 °C on 3.6 m packed columns) [1]. These system-independent Kováts indices enable unambiguous identification of the compound in complex lipid mixtures by GC-MS. Cholesteryl butyrate has been identified as a chromatographic byproduct when methyl butyrate is present in the solvent mix, distinguishable from cholesteryl propionate (produced with ethyl propionate), with both confirmed by comparison to authentic standards [2].

Gas chromatography Retention index Kováts index Analytical standard Quality control

SLN Formulation with Cholesteryl Butyrate vs. Cholesteryl Propionate: Patent-Documented Dual Ester Activity

International patent WO2006128888A1 discloses that solid lipid nanoparticles (SLNs) comprising cholesteryl propionate and/or cholesteryl butyrate, obtained from warm microemulsions, exhibit antiproliferative and anti-inflammatory activities that are 'surprisingly higher' than the corresponding free short-chain fatty acids (propionic acid and butyric acid, respectively) [1]. The patent specifically claims the use of these SLNs for the prevention and treatment of vascular and inflammatory pathologies, including atherosclerosis, ulcerative colitis, and inflammatory bowel disease [1]. The co-claiming of both esters in a single patent family indicates that cholesteryl butyrate and cholesteryl propionate share a common prodrug delivery mechanism, but the butyrate ester may offer distinct release kinetics due to its longer acyl chain.

Solid lipid nanoparticles Antiproliferative Anti-inflammatory Butyrate prodrug Propionate prodrug

High-Impact Application Scenarios for 3-(Butyryloxy)cholest-5-ene Based on Quantitative Evidence


Cholesteric Liquid Crystal Formulation Development: Exploiting the Shortest Reliable Mesogenic Cholesteryl Ester

For research groups engineering thermochromic or electro-optic cholesteric liquid crystal devices, 3-(butyryloxy)cholest-5-ene serves as the lowest molecular weight option within the saturated aliphatic cholesteryl ester series that reliably exhibits a single cholesteric mesophase in the pure state [1]. Unlike cholesteryl acetate or formate—which require supercooling or impurities to show apparent mesophase behavior—the butyrate ester provides reproducible phase transitions amenable to DSC and X-ray diffraction characterization [2]. Its demonstrated stationary-phase selectivity for trans-cis-isomeric n-alkenes in GC applications further supports its utility in shape-selective separation technologies [3].

Butyrate Prodrug Solid Lipid Nanoparticle (SLN) Formulation for Oncology Research

The ~6-fold reduction in IC₉₀ (0.19 mM for chol-but SLN vs. 1.2 mM for sodium butyrate) positions 3-(butyryloxy)cholest-5-ene-based SLNs as a superior intracellular butyrate delivery system for in vitro and in vivo cancer models [1]. The complete growth inhibition of NIH-H460 lung carcinoma cells at 0.125 mM—where sodium butyrate achieves only 38% inhibition—demonstrates the practical concentration advantage for cell-based assays [2]. Researchers should procure chol-but SLNs or the bulk ester for in-house SLN preparation when sustained, low-dose butyrate exposure is required to study HDAC inhibition, Akt pathway modulation, or cell cycle effects without the confounding rapid clearance of free butyrate [3].

Anti-Inflammatory Neutrophil-Endothelial Adhesion Assays Using Cholesteryl Butyrate SLN

For laboratories studying leukocyte adhesion in inflammatory bowel disease, atherosclerosis, or neutrophil-mediated tissue injury models, chol-but SLN uniquely combine anti-adhesive effects on both endothelial cells and a direct inhibitory effect on neutrophil adhesion—an activity not achievable with sodium butyrate [1]. The patent-protected SLN formulation method (WO2006128888A1) provides a validated preparation protocol, and the established concentration–response range (10⁻⁸–10⁻⁵ M) offers a defined experimental window [2]. Procurement of high-purity 3-(butyryloxy)cholest-5-ene (≥98% by GC) is recommended for reproducible SLN fabrication via the warm microemulsion method [1].

Gas Chromatographic Method Development Using Cholesteryl Butyrate as a Shape-Selective Stationary Phase

Analytical laboratories developing GC methods for complex hydrocarbon isomer mixtures can utilize 3-(butyryloxy)cholest-5-ene as a specialty stationary phase material with documented superior selectivity for trans-cis-isomeric n-alkenes relative to nematic, smectic, or conventional phases [1]. The NIST-standardized Kováts retention indices (I = 3391 on OV-101; I = 3361 on SE-30) and the established dI/dT behavior provide a quantitative framework for method transfer and inter-laboratory reproducibility [2]. This application is particularly relevant for petrochemical, environmental, and flavor/fragrance analysis where isomeric resolution is critical [1].

Quote Request

Request a Quote for 3-(Butyryloxy)cholest-5-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.